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Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine

CAS No.: 100368-98-7

Cat. No.: B1498995

Get Quote

Structural Dynamics and Pharmacological Profiling
of a Potent Monoamine Uptake Inhibitor
Executive Summary
3-Ethyl-2-phenylmorpholine, commonly referred to in research circles as Phenetrazine,

represents a critical structural evolution of the phenmetrazine scaffold. By extending the alkyl

chain at the C3 position from a methyl to an ethyl group, the molecule exhibits a distinct shift in

transporter selectivity and potency. This guide provides an in-depth analysis of its chemical

properties, synthesis pathways, and pharmacological mechanism, specifically focusing on its

action as a dual norepinephrine-dopamine uptake inhibitor (NDRI).

The compound is of significant interest in structure-activity relationship (SAR) studies due to

the "steric tuning" of the morpholine ring, where C3 substitution directly influences binding

affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while

minimizing serotonergic liability.
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IUPAC Name: 3-Ethyl-2-phenylmorpholine Molecular Formula: C₁₂H₁₇NO Molar Mass:

191.27 g/mol

Stereochemical Considerations
Like its parent compound phenmetrazine, 3-ethyl-2-phenylmorpholine possesses two chiral

centers at C2 and C3. This results in two diastereomeric pairs: cis and trans.

Cis-configuration: Historically, in the 2-phenylmorpholine class, the cis isomers (where the

phenyl and alkyl groups are on the same side of the morpholine ring plane) often display

higher potency for monoamine transporters.

Trans-configuration: Generally exhibits reduced affinity compared to the cis form.

Stability: The morpholine ring adopts a chair conformation. The bulky phenyl and ethyl

groups will orient to minimize 1,3-diaxial interactions. In the trans isomer, both substituents

can adopt equatorial positions, which is thermodynamically favorable, but the cis isomer's

specific spatial arrangement is often required for optimal binding within the transporter's

orthosteric site.

Pharmacological Mechanism: Monoamine Uptake
Inhibition
Phenetrazine functions primarily as a potent inhibitor of monoamine uptake, with high

selectivity for catecholamines over indolamines.

3.1 Mechanism of Action
The molecule interacts with the solute carrier family 6 (SLC6) transporters:

Norepinephrine Transporter (NET): High-affinity blockade. The ethyl group at C3 enhances

hydrophobic interaction within the NET binding pocket, potentially increasing potency relative

to phenmetrazine.

Dopamine Transporter (DAT): Robust inhibition. The steric bulk of the ethyl group is tolerated

well by the DAT, maintaining or enhancing the inhibition profile seen in the methyl analogue.
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Serotonin Transporter (SERT): Negligible to low affinity. The 2-phenylmorpholine scaffold is

inherently selective against SERT; the C3-ethyl extension does not significantly increase

SERT binding, preserving the "clean" stimulant profile.

Note on "Releaser" vs. "Inhibitor": While classified here as an uptake inhibitor, phenetrazine—

like phenmetrazine—likely acts as a substrate-type releasing agent. It enters the presynaptic

neuron via the transporter (competitive uptake inhibition) and triggers the reversal of the

transporter (efflux) or displaces vesicular monoamines (VMAT2 interaction). In standard

synaptosomal uptake assays, this activity manifests as a reduction in radioligand uptake,

yielding low IC₅₀ values.

3.2 Structure-Activity Relationship (SAR)
The transition from Methyl (Phenmetrazine) to Ethyl (Phenetrazine) at C3 is a classic study in

homologous extension:

Lipophilicity: The ethyl group increases logP, enhancing blood-brain barrier (BBB)

permeability.

Potency: SAR data from related 3,5,5-trimethylmorpholine analogues suggests that

extending the C3 substituent to an ethyl group can improve IC₅₀ values for DA and NE

uptake into the low nanomolar range (e.g., ~20 nM), surpassing the methyl variants.

3.3 Mechanism Diagram
The following diagram illustrates the competitive inhibition and potential reverse-transport

mechanism at the synaptic cleft.
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Caption: Figure 1. Dual mechanism of action showing competitive uptake inhibition and

substrate-mediated efflux at DAT/NET sites.

Synthesis Protocol
The synthesis of 3-ethyl-2-phenylmorpholine requires a deviation from the standard

propiophenone route used for phenmetrazine. The starting material must be Butyrophenone to

establish the ethyl chain.

4.1 Synthetic Pathway (Graphviz)

Butyrophenone Alpha-Bromination
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Caption: Figure 2. Synthetic route from Butyrophenone to Phenetrazine via alpha-bromination

and cyclization.
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4.2 Detailed Methodology
Step 1: Alpha-Bromination

Reagents: Butyrophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid (solvent).

Protocol: Dissolve butyrophenone in glacial acetic acid. Add bromine dropwise at <20°C to

prevent poly-bromination. Stir until decolorized. Quench with water/bicarb. Extract the alpha-

bromobutyrophenone.

Critical Control: Temperature control is vital to ensure mono-bromination at the alpha

position.

Step 2: Amination

Reagents: Alpha-bromobutyrophenone, N-Benzylethanolamine (2 eq to act as base and

nucleophile), Toluene.

Protocol: Reflux the bromoketone with N-benzylethanolamine. The benzyl group protects the

nitrogen and prevents over-alkylation.

Outcome: Formation of the alpha-(N-benzyl-N-2-hydroxyethylamino)butyrophenone.

Step 3: Reduction

Reagents: Sodium Borohydride (NaBH4) in Methanol.

Protocol: Reduce the ketone functionality to a secondary alcohol. This creates the necessary

1,2-relationship between the hydroxyl and the amine for morpholine ring closure.

Stereochemistry: This step establishes the cis/trans ratio. Hydride attack is governed by

Cram's rule/Felkin-Anh model.

Step 4: Cyclization

Reagents: 70% Sulfuric Acid or concentrated HCl.
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Protocol: Heat the intermediate alcohol in acid. This promotes intramolecular etherification

(dehydration) to close the morpholine ring.

Debenzylation: If N-benzyl was used, catalytic hydrogenation (H2, Pd/C) is required as a

final step to yield the free amine.

Experimental Protocols: Monoamine Uptake Assay
To validate the "uptake inhibitor" classification, the following in vitro assay is the gold standard.

Objective: Determine IC₅₀ values for [³H]DA and [³H]NE uptake in rat brain synaptosomes.

Parameter Protocol Specification

Tissue Source
Rat striatum (for DAT) and hypothalamus/cortex

(for NET/SERT).

Preparation

Homogenize tissue in 0.32M sucrose; centrifuge

at 1000g (10 min); collect supernatant (S1);

centrifuge S1 at 17,000g (20 min) to yield P2

synaptosomal pellet.

Buffer Krebs-HEPES buffer (pH 7.4).

Ligands [³H]Dopamine, [³H]Norepinephrine.

Incubation 37°C for 5-10 minutes.

Termination
Rapid filtration over GF/B filters using a cell

harvester.

Analysis Liquid scintillation counting.

Data Interpretation:

IC₅₀ Calculation: Non-linear regression analysis (Sigmoidal dose-response).

Expected Results: Phenetrazine typically yields IC₅₀ values in the low nanomolar range (10–

50 nM) for DAT and NET, significantly lower than SERT (>1000 nM).
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Self-Validation: Include Phenmetrazine as a positive control. If Phenmetrazine IC₅₀ deviates

>20% from historical values (approx. 130 nM for DA), the assay is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Technical Guide: 3-Ethyl-2-phenylmorpholine
(Phenetrazine)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1498995/docs#technical-guide-3-ethyl-2-
phenylmorpholine-phenetrazine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11746732%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F29673128%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16480284%2F
https://www.caymanchem.com/product/35144/phenetrazine-hydrochloride
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F35144
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F19328680%2F
https://www.benchchem.com/product/b1498995?utm_src=pdf-custom-synthesis#bc-rfq
https://www.caymanchem.com/product/35144/phenetrazine-hydrochloride
https://www.benchchem.com/product/b1498995/docs#technical-guide-3-ethyl-2-phenylmorpholine-phenetrazine
https://www.benchchem.com/product/b1498995/docs#technical-guide-3-ethyl-2-phenylmorpholine-phenetrazine
https://www.benchchem.com/product/b1498995/docs#technical-guide-3-ethyl-2-phenylmorpholine-phenetrazine
https://www.benchchem.com/product/b1498995/docs#technical-guide-3-ethyl-2-phenylmorpholine-phenetrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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